molecular formula C19H24N4O4S B2969793 (E)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1173486-08-2

(E)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2969793
CAS No.: 1173486-08-2
M. Wt: 404.49
InChI Key: GPFMJVSZJVISAP-XUTLUUPISA-N
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Description

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been synthesized and evaluated for various biological activities . They are often used in the development of new heterocycles containing 1,2,3-triazole moieties .


Synthesis Analysis

A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2(3H)-one derivatives can be analyzed using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d]thiazol-2(3H)-one derivatives often involve 1,3-dipolar cycloaddition .

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have been conducted on the synthesis and biological evaluation of compounds with structural similarities, highlighting their potential as therapeutic agents. For instance, novel compounds derived from visnagenone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing significant COX-2 inhibition and analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Furthermore, the design, synthesis, and QSAR studies of benzo[d]thiazolyl substituted pyrazol-5-ones as antibacterial agents have been reported, with some compounds displaying promising antibacterial activity (Palkar et al., 2017).

Molecular Modeling and Antitumor Activity

The synthesis and molecular modeling study of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been explored, with some showing significant effects in mouse tumor model cancer cell lines, indicating potential antitumor applications (Nassar, Atta-Allah, & Elgazwy, 2015).

Cytotoxicity and Anticancer Potential

Research on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been conducted, highlighting their potential in targeting Ehrlich Ascites Carcinoma (EAC) cells, which suggests their application in cancer research (Hassan, Hafez, & Osman, 2014).

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar compounds have shown to exhibit cytotoxic activity against human cancer cell lines . They have also shown antibacterial activity against different bacteria .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Specific safety and hazard data for your compound is not available from the sources I have .

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-5-23-13(7-8-20-23)18(24)21-19-22(9-10-27-6-2)14-11-15(25-3)16(26-4)12-17(14)28-19/h7-8,11-12H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFMJVSZJVISAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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